molecular formula C20H30CoN8S4 B6310274 Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate CAS No. 1245942-47-5

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate

Cat. No.: B6310274
CAS No.: 1245942-47-5
M. Wt: 569.7 g/mol
InChI Key: FLZOVKNQCWNNDE-UHFFFAOYSA-N
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Description

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate is a complex ionic liquid with the chemical formula C20H30CoN8S4. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is composed of two 1-butyl-3-methylimidazolium cations and one tetrathiocyanatocobaltate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with cobalt(II) thiocyanate in an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2[BMIM]Cl+Co(SCN)2[BMIM]2[Co(SCN)4]+2NaCl2 \text{[BMIM]Cl} + \text{Co(SCN)}_2 \rightarrow \text{[BMIM]}_2[\text{Co(SCN)}_4] + 2 \text{NaCl} 2[BMIM]Cl+Co(SCN)2​→[BMIM]2​[Co(SCN)4​]+2NaCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different cobalt oxidation states.

    Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.

    Substitution: The thiocyanate ligands can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-containing compounds with different ligands.

Scientific Research Applications

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate involves its interaction with molecular targets through its cobalt center and thiocyanate ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The thiocyanate ligands can participate in coordination chemistry, forming complexes with various substrates. These interactions enable the compound to act as a catalyst and participate in various chemical and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate: Similar in structure but with ethyl groups instead of butyl groups.

    1-butyl-4-methylpyridinium tricyanomethanide: Contains a pyridinium cation and tricyanomethanide anion.

    1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Features a pyridinium cation and bis(trifluoromethylsulfonyl)imide anion.

Uniqueness

Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate is unique due to its specific combination of 1-butyl-3-methylimidazolium cations and tetrathiocyanatocobaltate anion. This combination imparts distinct properties, such as high thermal stability, ionic conductivity, and catalytic activity, making it valuable in various applications.

Properties

InChI

InChI=1S/2C8H15N2.4CNS.Co/c2*1-3-4-5-10-7-6-9(2)8-10;4*2-1-3;/h2*6-8H,3-5H2,1-2H3;;;;;/q2*+1;4*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZOVKNQCWNNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30CoN8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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